

# Technical Support Center: Coating of Sodium Percarbonate Particles for Delayed Release

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## Compound of Interest

Compound Name: Sodium peroxocarbonate

Cat. No.: B081022

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the coating of sodium percarbonate (SPC) particles for delayed-release applications.

## Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of coating sodium percarbonate particles?

A1: The primary goal of coating sodium percarbonate (SPC) is to achieve a delayed or controlled release of hydrogen peroxide upon dissolution in an aqueous environment.<sup>[1]</sup> This is particularly crucial in applications like laundry detergents, where an immediate release of hydrogen peroxide can deactivate other active ingredients such as enzymes.<sup>[1][2]</sup> Additionally, coating enhances the stability and shelf-life of SPC by protecting it from moisture and heat, improves its handling and storage properties by reducing dustiness and caking, and ensures better compatibility with other components in a formulation.<sup>[2][3][4]</sup>

Q2: What are the common materials used for coating sodium percarbonate?

A2: A variety of inorganic and organic materials are used for coating SPC. Common inorganic coatings include sodium silicate (in various ratios), sodium sulfate, sodium carbonate, sodium chloride, borates, and magnesium compounds.<sup>[1][3][5][6]</sup> Organic polymers such as polyethylene glycol (PEG) and xanthan gum have also been explored.<sup>[1][7]</sup> The choice of coating material significantly impacts the release profile and stability of the final product.

Q3: Which coating techniques are most effective for achieving delayed release?

A3: The fluidized bed coating technique is a widely used and effective method for applying a uniform coating on sodium percarbonate particles to achieve delayed release.[1][7] Other manufacturing processes that can incorporate a coating step include spray drying, spray granulation, and wet crystallization processes.[5][6][8][9] The selection of the technique depends on the desired coating thickness, uniformity, and the specific coating material being used.

Q4: How can I evaluate the delayed-release properties of my coated sodium percarbonate?

A4: The release rate of SPC is commonly measured using an iodide molybdate titration method, often coupled with UV-vis spectrometry, to quantify the amount of hydrogen peroxide released over time.[1] Physical characterization techniques are also crucial. Scanning Electron Microscopy (SEM) can be used to visualize the coating thickness and surface morphology, while helium pycnometry helps in determining the porosity of the coating layer.[1][7] Particle size analysis before and after coating is also recommended to assess the coating's impact on particle dimensions.[1]

Q5: Can the coating process negatively affect the stability of sodium percarbonate?

A5: Yes, in some cases, the coating process or the coating material itself can be detrimental. For instance, interactions between hydrogen peroxide and certain organic polymers like polyethylene glycol (PEG) can lead to a loss of the active oxygen content.[1][7] Also, certain combinations of coating materials, such as boric acid and alkali metal silicates, can form gel-like precipitates under high concentrations, which can disrupt the coating process. It is crucial to select compatible coating materials and optimize the process parameters.

## Troubleshooting Guides

### Issue 1: Premature Release of Active Oxygen

Potential Cause	Troubleshooting Step
Inadequate Coating Thickness	Increase the coating-to-core ratio to achieve a thicker coating layer. Monitor the thickness using SEM. <a href="#">[1]</a>
High Porosity of the Coating	A paradoxical effect can occur where increasing shell thickness leads to higher porosity, facilitating water penetration. <a href="#">[1]</a> Re-evaluate the coating material or the coating process parameters. Consider using a different grade of sodium silicate or a combination of coating materials.
Cracked or Non-uniform Coating	Optimize the fluidized bed coater's process parameters (e.g., spray rate, atomization pressure, bed temperature) to ensure uniform coating. Use SEM to inspect the integrity of the coating layer.
Inappropriate Coating Material	Some materials, like sodium sulphate, may only reduce the release rate without providing a significant delay. <a href="#">[1]</a> Switch to a material known for creating a more effective barrier, such as 2.35R sodium silicate. <a href="#">[1]</a>

## Issue 2: Inconsistent Batch-to-Batch Release Profiles

Potential Cause	Troubleshooting Step
Inconsistent Raw Material Quality	Ensure the starting sodium percarbonate particles have a consistent size distribution and morphology.
Variable Coating Process Parameters	Strictly control and monitor all process parameters, including solution concentration, spray rate, temperature, and drying time, for each batch. <a href="#">[10]</a>
Inhomogeneous Mixing in Fluidized Bed	Optimize the fluidization velocity to ensure proper mixing and uniform exposure of all particles to the coating spray.
Inaccurate Measurement of Release Rate	Calibrate analytical instruments regularly. Ensure the iodide molybdate titration method is performed consistently, paying close attention to reagent preparation and endpoint determination. <a href="#">[1]</a> <a href="#">[11]</a>

## Issue 3: Agglomeration of Particles During Coating

Potential Cause	Troubleshooting Step
Excessive Spray Rate	Reduce the spray rate of the coating solution to prevent overwetting of the particles.
Low Fluidization Velocity	Increase the airflow to ensure particles are sufficiently separated and moving freely within the fluidized bed.
Inadequate Drying	Ensure the drying temperature and time are sufficient to remove excess water from the particle surface simultaneously with the coating application. The amount of water on the particle surface should ideally be kept between 0.5 - 4% by weight during spraying.
Sticky Coating Solution	Modify the formulation of the coating solution to reduce its tackiness. This may involve adjusting the concentration or adding a processing aid.

## Issue 4: Caking of Coated Product During Storage

Potential Cause	Troubleshooting Step
Hygroscopic Coating Material	Select coating materials that are less prone to absorbing moisture from the atmosphere.
High Residual Moisture Content	Ensure the final drying step is adequate to reduce the residual water content to less than 1.5% by weight, preferably below 0.8% by weight. <sup>[5]</sup>
Inadequate Packaging	Store the final product in airtight containers with desiccants to protect it from humidity.
Certain Coating Compositions	Some coating materials, like certain silicates or their mixtures, can contribute to caking. <sup>[12]</sup> Consider a final, non-caking outer coating layer if the primary delayed-release coating is prone to this issue.

## Data Presentation

Table 1: Comparison of Different Coating Materials on Sodium Percarbonate Release

Coating Material	Coating/Core Ratio (wt. %)	Average Shell Thickness (µm)	Delayed Release Time (static condition)	Observations
Sodium Sulphate	50	53 ± 9	No significant delay	Only reduced the overall release rate. <a href="#">[1]</a>
1.6R Sodium Silicate	27	72 ± 6	Approx. 60 seconds	Shell transforms into a gel-like structure during dissolution. <a href="#">[1]</a>
1.6R Sodium Silicate	-	109 ± 8	-	Increased thickness led to increased porosity. <a href="#">[1]</a>
2.35R Sodium Silicate	27	71 ± 10	Approx. 5 minutes	Shell remains solid and then breaks into pieces. <a href="#">[1]</a>
2.35R Sodium Silicate	53	-	Approx. 7 minutes	A significant delay in release was achieved. <a href="#">[1]</a>
2.35R Sodium Silicate	-	123 ± 9	-	Further increase in thickness increased porosity with no additional delay benefit. <a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: Fluidized Bed Coating of Sodium Percarbonate

- Preparation of Coating Solution:
  - For a sodium silicate solution (e.g., 20 wt.% 2.35R), dilute a 40 wt.% stock solution with an equal volume of deionized water.[\[1\]](#)
  - For a sodium sulphate solution, dissolve a predetermined amount (e.g., 15 g or 30 g) in 100 mL of deionized water.[\[1\]](#)
- Fluidized Bed Coater Setup:
  - Preheat the fluidized bed coater to the desired operating temperature (e.g., inlet air temperature that maintains a particle bed temperature of 55-65°C).
  - Load a known quantity of uncoated sodium percarbonate particles into the chamber.
- Coating Process:
  - Initiate fluidization of the sodium percarbonate particles with heated air.
  - Begin spraying the coating solution onto the fluidized particles at a controlled rate.
  - Continue the process until the desired amount of coating material has been applied.
- Drying:
  - After the coating solution is exhausted, continue to fluidize the particles with heated air to dry them to a residual moisture content of less than 1.5 wt.%.[\[5\]](#) Drying temperatures are typically in the range of 65° to 80° C.[\[5\]](#)
- Post-Processing:
  - Allow the coated particles to cool to room temperature.

- Store in an airtight container.

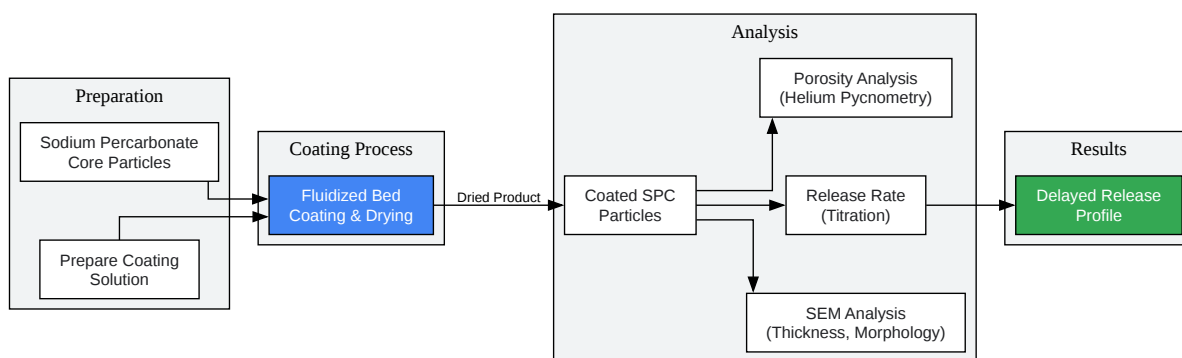
## Protocol 2: Measurement of Sodium Percarbonate Release Rate by Iodide Molybdate Titration

- Reagent Preparation:
  - Solution A: Dissolve 33.0 g of Potassium Iodide (KI), 1.0 g of Sodium Hydroxide (NaOH), and 0.1 g of Ammonium Molybdate Tetrahydrate in 500 mL of deionized water. Store this solution in the dark.<sup>[7]</sup>
  - Solution B: Dissolve 10.0 g of Potassium Hydrogen Phthalate in 500 mL of deionized water.<sup>[7]</sup>
  - Standard Sodium Thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution (0.1 N).
  - Starch Indicator Solution.
- Release Measurement:
  - Add a known mass of coated sodium percarbonate to a defined volume of deionized water at a constant temperature.
  - At predetermined time intervals, withdraw an aliquot of the solution.
  - Immediately add the aliquot to a flask containing an excess of Solution A and Solution B to quench the reaction and liberate iodine ( $\text{I}_2$ ). The hydrogen peroxide reacts with iodide in the presence of the molybdate catalyst to form iodine.
- Titration:
  - Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns a pale yellow.
  - Add a few drops of starch indicator solution. The solution will turn blue-black.
  - Continue the titration until the blue-black color disappears.



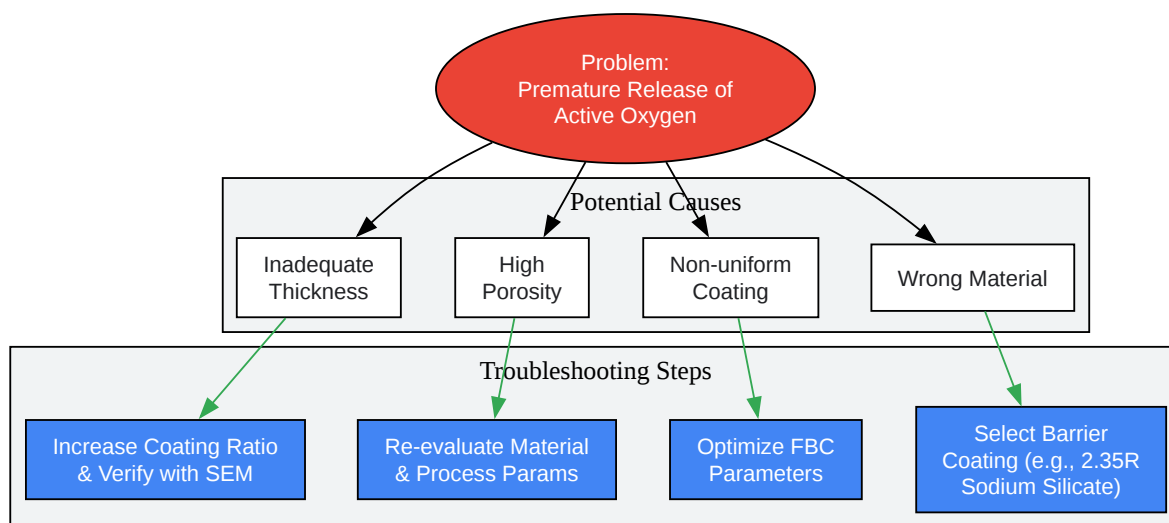
- Calculation:
  - Calculate the concentration of hydrogen peroxide released at each time point based on the volume of sodium thiosulfate solution used.
  - Plot the cumulative percentage of sodium percarbonate released versus time to obtain the release profile.

## Mandatory Visualizations



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Caption: Workflow for coating sodium percarbonate and evaluating delayed release.



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Caption: Troubleshooting logic for premature release of active oxygen from coated SPC.

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